molecular formula C6H8O4 B7539588 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid

Cat. No.: B7539588
M. Wt: 144.12 g/mol
InChI Key: RMSZMBWLQWCDRC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: is a heterocyclic compound with the molecular formula C₆H₈O₄ It is characterized by a four-membered oxetane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with a dehydrating agent such as thionyl chloride can lead to the formation of the oxetane ring.

Another method involves the use of a Grignard reagent. The reaction of 2,2-dimethyl-3-bromo-3-hydroxypropanoic acid with magnesium in the presence of an ether solvent can produce the desired oxetane compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-hydroxyoxetane-3-carboxylic acid.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2,2-dimethyl-4-hydroxyoxetane-3-carboxylic acid.

    Substitution: Formation of esters, amides, and other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-hydroxyoxetane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

    2,2-Dimethyl-4-oxooxetane-3-ethyl ester: An ester derivative with similar chemical properties.

    2,2-Dimethyl-4-oxooxetane-3-amide: An amide derivative with potential biological activity.

Uniqueness

2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its oxetane ring structure provides stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-4-oxooxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSZMBWLQWCDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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